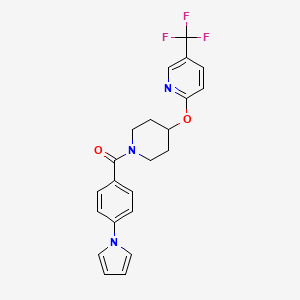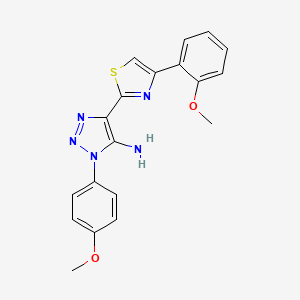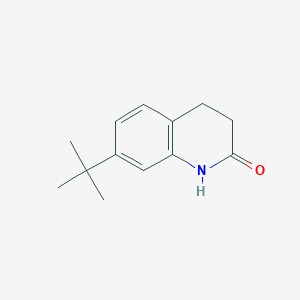![molecular formula C21H17F9N2O4 B2664827 2,5-bis(2,2,2-trifluoroethoxy)-N-[2-[[3-(trifluoromethyl)benzoyl]amino]ethyl]benzamide CAS No. 338404-44-7](/img/structure/B2664827.png)
2,5-bis(2,2,2-trifluoroethoxy)-N-[2-[[3-(trifluoromethyl)benzoyl]amino]ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles . These derivatives have been studied for their potential as anti-cancer and anti-diabetic agents .
Synthesis Analysis
While specific synthesis information for the requested compound was not found, a related study discusses the synthesis, characterization, and in-silico studies of some new 2,5-bis(2,2,2-trifluoroethoxy) phenyl-based 1,3,4-Oxadiazoles .Physical And Chemical Properties Analysis
For the related compound 2’,5’-BIS(2,2,2-TRIFLUOROETHOXY)ACETOPHENONE, it has a melting point of 90-91°C, a predicted boiling point of 283.7±40.0 °C, and a predicted density of 1.346±0.06 g/cm3 .Applications De Recherche Scientifique
Synthesis and Material Science Applications
Polyamide Synthesis : Research has demonstrated the utility of semifluorinated aromatic diamines, including compounds structurally related to the query compound, in synthesizing organo-soluble polyamides. These polyamides exhibit high glass-transition temperatures, good thermal stability, and impressive mechanical properties, making them suitable for advanced material science applications (Bera, Dasgupta, Chatterjee, Maji, & Banerjee, 2012).
Organogelation : A highly fluorinated bis-benzamide, prepared from a carboxylic acid with perfluoroalkyl-alkyl chains, demonstrates organogelation capabilities. This compound can gelate isopropanol at low concentrations, forming a thixotropic gel due to the formation of a network of highly rigid fibers. This finding opens avenues for applications in materials that require controlled gelation properties (Loiseau, Lescanne, Colin, Fages, Verlhac, & Vincent, 2002).
Chemical Synthesis and Catalysis
Asymmetric Hydrogenation : The synthesis of rigid P-chiral phosphine ligands, for use in rhodium-catalyzed asymmetric hydrogenation, showcases the importance of incorporating fluorinated components for enhancing catalytic efficiency and selectivity. This research contributes to the development of chiral pharmaceutical ingredients, demonstrating the compound's role in facilitating asymmetric synthesis processes (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).
Environmental and Engineering Applications
Nanofiltration Membranes : Novel sulfonated thin-film composite nanofiltration membranes, incorporating sulfonated aromatic diamine monomers, have been developed for the treatment of dye solutions. These membranes show improved water flux due to enhanced surface hydrophilicity without compromising dye rejection, indicating potential for environmental engineering applications (Liu, Zhang, Zhou, Ren, Geng, Luan, & Wang, 2012).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,5-bis(2,2,2-trifluoroethoxy)-N-[2-[[3-(trifluoromethyl)benzoyl]amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F9N2O4/c22-19(23,24)10-35-14-4-5-16(36-11-20(25,26)27)15(9-14)18(34)32-7-6-31-17(33)12-2-1-3-13(8-12)21(28,29)30/h1-5,8-9H,6-7,10-11H2,(H,31,33)(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOHZFSCNPVHBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F9N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2664744.png)
![2-tert-butyl-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2664749.png)


![4-bromo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2664752.png)
![2-[(3-bromophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/no-structure.png)
![4-{(5Z)-5-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B2664755.png)
![Phenyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2664759.png)



![N-(3,5-dimethoxyphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2664765.png)


